

The Discovery and Development of GSK2982772: A First-in-Class RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RIP1 kinase inhibitor 5	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK2982772 is a potent, selective, and orally bioavailable inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of GSK2982772. It details the lead optimization from a novel benzoxazepinone hit identified through a DNA-encoded library screen, the key experimental methodologies used for its characterization, and a summary of its pharmacokinetic and pharmacodynamic properties. While showing promise in preclinical models and early clinical studies, GSK2982772 ultimately did not demonstrate sufficient efficacy in Phase II trials for psoriasis, rheumatoid arthritis, and ulcerative colitis, leading to the discontinuation of its development for these indications. This document serves as a valuable resource for researchers in the fields of kinase inhibitors, inflammation, and drug discovery.

Introduction: The Role of RIPK1 in Inflammation

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key intracellular signaling node that regulates cellular responses to a variety of inflammatory stimuli, including tumor necrosis factor (TNF).[1][2] RIPK1 functions as a molecular switch, controlling the balance between cell survival, apoptosis, and necroptosis—a form of regulated necrotic cell death.[2][3] The kinase activity of RIPK1 is essential for the execution of necroptosis and has been implicated in the production of pro-inflammatory cytokines.[1][4] Dysregulation of RIPK1-



mediated signaling pathways is associated with the pathogenesis of numerous inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2][4][5] Consequently, the inhibition of RIPK1 kinase activity has emerged as a promising therapeutic strategy for these conditions.[4]

Discovery of GSK2982772 From DNA-Encoded Library to a Benzoxazepinone Hit

GSK2982772 was identified through a lead optimization campaign starting from a novel benzoxazepinone hit, compound 4, which was discovered via a DNA-encoded library screen.[4] [6] This initial hit demonstrated high potency in both a RIPK1 fluorescence polarization (FP) binding assay and an ADP-Glo functional biochemical assay.[4] Furthermore, it effectively blocked TNF-induced necrotic cell death in the human monocytic U937 cell line.[4]

Lead Optimization

The primary goals of the lead optimization of the initial hit were to improve its physicochemical properties, particularly its high lipophilicity (log D = 5.9) and low aqueous solubility, while maintaining its high potency and selectivity for RIPK1.[1][4] Structure-activity relationship (SAR) studies led to the synthesis of a series of analogues. The optimization efforts culminated in the identification of GSK2982772 (compound 5), which exhibited a significantly improved profile, including a two-log improvement in log D and a seven-fold enhancement in oral exposure in rats compared to the initial hit.[4]

Mechanism of Action

GSK2982772 is an ATP-competitive inhibitor that binds to a unique allosteric pocket within the RIPK1 kinase domain.[7][8] This binding mode confers high selectivity for RIPK1 over other kinases.[1][7] By inhibiting the kinase activity of RIPK1, GSK2982772 effectively blocks the downstream signaling events that lead to necroptosis and the production of inflammatory cytokines.[4]

In Vitro and In Vivo Characterization Quantitative Data



The potency, selectivity, and pharmacokinetic properties of GSK2982772 have been extensively characterized. A summary of the key quantitative data is presented in the tables below.

Table 1: In Vitro Potency of GSK2982772

Assay Type	Target/Cell Line	Species	IC50 / EC50 (nM)
ADP-Glo Kinase Assay	RIPK1	Human	16[7]
ADP-Glo Kinase Assay	RIPK1	Monkey	20[7]
TNF-induced Necroptosis	U937 cells	Human	6.3[9]
TNF-induced Necroptosis	L929 cells	Mouse	1300[9]

Table 2: Kinase Selectivity of GSK2982772

Kinase Panel	Number of Kinases	Concentration of GSK2982772	Results
Reaction Biology Core Panel	339	10 μΜ	>1,000-fold selectivity for RIPK1 over other kinases, with ERK5 being the only other kinase showing any significant inhibition. [1][7]

Table 3: Preclinical Pharmacokinetic Parameters of GSK2982772



Species	Free Fraction in Blood (%)	Key Findings
Rat	4.2[7]	Good pharmacokinetic profile and tissue distribution.[7]
Dog	11[7]	N/A
Cynomolgus Monkey	11[7]	Good pharmacokinetic profile. [7]
Human	7.4[7]	N/A

Table 4: Human Pharmacokinetic Parameters of GSK2982772 (Phase I)

Dosing Regimen	Key Findings	
Single Ascending Doses (0.1-120 mg)	Approximately linear pharmacokinetics.[10][11]	
Repeat Doses (20 mg QD to 120 mg BID)	No evidence of drug accumulation.[10][11]	
Target Engagement	>90% RIPK1 target engagement over 24 hours for 60 mg and 120 mg BID regimens.[10][11]	

Experimental Protocols

This biochemical assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a luminescent assay that couples the conversion of ADP to ATP with a luciferase reaction to generate a light signal proportional to the ADP concentration.[12][13]

Protocol Outline:

- Recombinant human RIPK1 enzyme is incubated with the test compound (GSK2982772) at various concentrations.
- The kinase reaction is initiated by the addition of ATP.
- After a defined incubation period, the ADP-Glo[™] Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[13]



- The Kinase Detection Reagent is then added to convert the generated ADP to ATP and catalyze a luciferase-luciferin reaction.[13]
- The resulting luminescence is measured using a plate reader, and the IC50 value is determined from the dose-response curve.

This cell-based assay assesses the ability of GSK2982772 to protect cells from necroptosis induced by TNF α in the presence of a pan-caspase inhibitor.

Protocol Outline (using U937 human monocytic cells):

- U937 cells are seeded in 96-well plates.
- The cells are pre-treated with a pan-caspase inhibitor (e.g., z-VAD-fmk or Q-VD-OPh) to block apoptosis.[8][14]
- The test compound (GSK2982772) is added at various concentrations.
- Necroptosis is induced by the addition of human TNFα.[8]
- After an incubation period (typically 6-24 hours), cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures intracellular ATP levels.[15]
- The EC50 value is calculated based on the concentration of GSK2982772 that results in 50% protection from cell death.

This ex vivo assay evaluates the effect of GSK2982772 on the spontaneous release of inflammatory cytokines from diseased human tissue.

Protocol Outline:

- Colonic mucosal biopsies are obtained from patients with active ulcerative colitis.[16][17]
- The explants are cultured in vitro.[17]
- The explants are treated with GSK2982772 at various concentrations.
- After an overnight incubation, the culture supernatants are collected.



- The concentrations of pro-inflammatory cytokines, such as IL-1β and IL-6, in the supernatants are measured using a multiplex ELISA platform.[7][16]
- The dose-dependent reduction in cytokine release is quantified.

The Target Engagement Assessment for RIPK1 (TEAR1) assay is a novel immunoassay developed to directly measure the binding of GSK2982772 to RIPK1 in cells and tissues.[13] It is a competitive immunoassay that utilizes a specific antibody that only binds to the un-liganded form of RIPK1.[13]

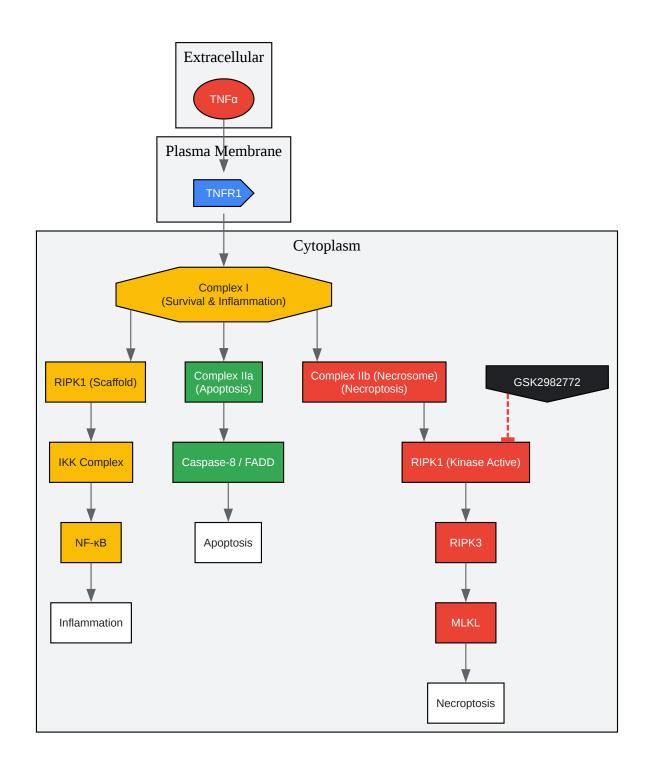
Protocol Outline:

- Cell or tissue lysates containing RIPK1 are prepared.
- The lysates are incubated with a specific antibody that recognizes the unbound conformation of RIPK1.
- The amount of antibody-bound RIPK1 is quantified using a standard immunoassay technique (e.g., ELISA).
- In the presence of GSK2982772, the drug binds to RIPK1, inducing a conformational change that prevents the antibody from binding.[18]
- The degree of target engagement is determined by the reduction in the antibody binding signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving RIPK1 and a typical experimental workflow.

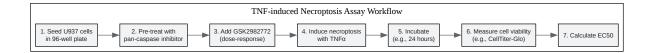




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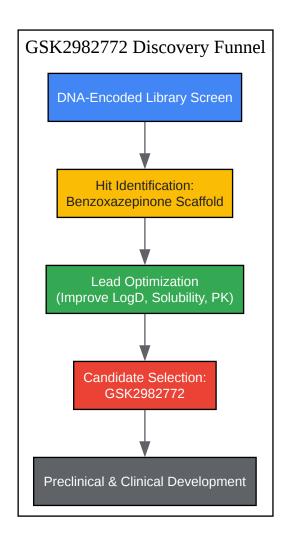
Caption: Simplified RIPK1 signaling pathway upon TNF α stimulation.





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Caption: Experimental workflow for the TNF-induced necroptosis assay.



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Caption: Logical flow of the GSK2982772 discovery process.



Clinical Development and Outcomes

GSK2982772 was the first RIPK1 inhibitor to enter clinical trials.[4] Phase I studies in healthy volunteers demonstrated that single and repeat oral doses of GSK2982772 were safe and well-tolerated, with a dose-proportional pharmacokinetic profile.[10][11]

Subsequently, GSK2982772 advanced to Phase IIa clinical trials for the treatment of psoriasis, rheumatoid arthritis, and ulcerative colitis.[16][19] However, these studies did not meet their primary efficacy endpoints.[12][20] In patients with active ulcerative colitis, no significant differences in efficacy were observed between the GSK2982772 and placebo groups.[20] Similarly, in patients with moderate to severe rheumatoid arthritis, GSK2982772 did not result in meaningful clinical improvement.[12] As a result of the lack of clinical efficacy in these inflammatory conditions, the development of GSK2982772 for these indications was discontinued.[21]

Conclusion

The discovery and development of GSK2982772 represents a significant effort in targeting RIPK1 kinase for the treatment of inflammatory diseases. The identification of a novel benzoxazepinone scaffold from a DNA-encoded library and its successful optimization into a clinical candidate with excellent potency, selectivity, and preclinical pharmacokinetic properties is a noteworthy achievement in medicinal chemistry. Although GSK2982772 did not demonstrate sufficient clinical efficacy in Phase II trials for psoriasis, rheumatoid arthritis, and ulcerative colitis, the program has provided valuable insights into the role of RIPK1 in human inflammatory diseases and has paved the way for the development of next-generation RIPK1 inhibitors. The data and methodologies detailed in this guide serve as a valuable reference for the scientific community engaged in the ongoing exploration of RIPK1 as a therapeutic target.

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- To cite this document: BenchChem. [The Discovery and Development of GSK2982772: A
 First-in-Class RIPK1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
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